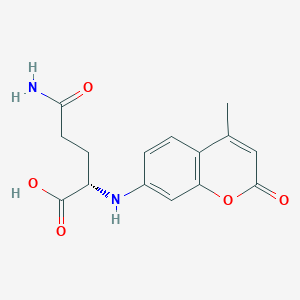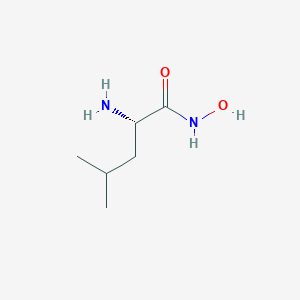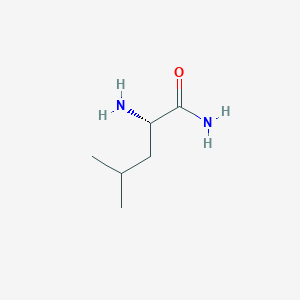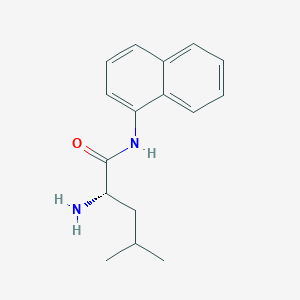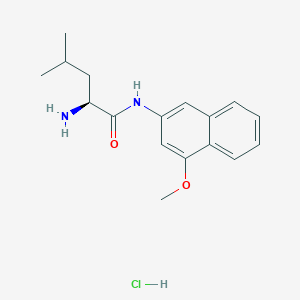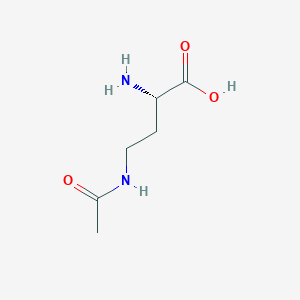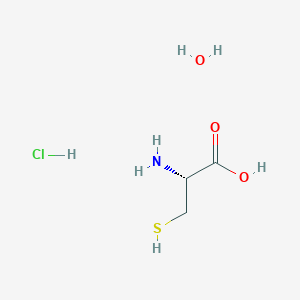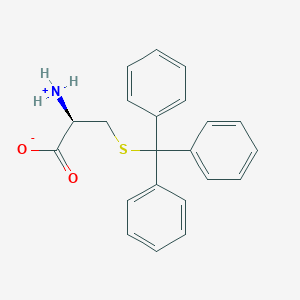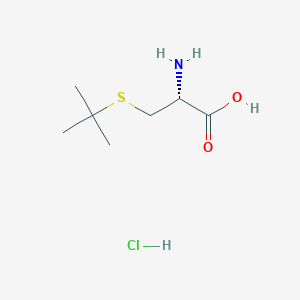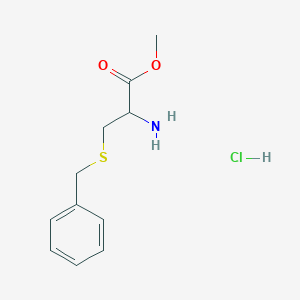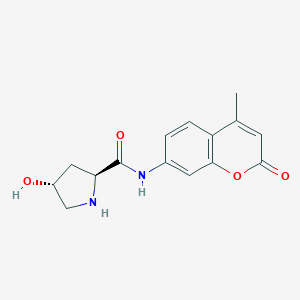
(2S,4R)-4-hydroxy-N-(4-methyl-2-oxochromen-7-yl)pyrrolidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,4R)-4-hydroxy-N-(4-methyl-2-oxochromen-7-yl)pyrrolidine-2-carboxamide, also known as 4-hydroxy-N-methyl-2-oxo-chromen-7-yl pyrrolidine-2-carboxamide, is an organic compound that has been studied for its potential applications in scientific research. This compound has been identified as a potential inhibitor of the enzyme acetyl-CoA carboxylase, which is involved in fatty acid synthesis.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for (2S,4R)-4-hydroxy-N-(4-methyl-2-oxochromen-7-yl)pyrrolidine-2-carboxamide involves the condensation of 4-methyl-2-oxochromene-7-carboxylic acid with (S)-proline followed by reduction and acylation reactions.
Starting Materials
4-methyl-2-oxochromene-7-carboxylic acid, (S)-proline, Sodium borohydride, Acetic anhydride, Methanol, Diethyl ether, Triethylamine, Hydrochloric acid, Sodium hydroxide, Ethyl acetate
Reaction
Step 1: Condensation of 4-methyl-2-oxochromene-7-carboxylic acid with (S)-proline using triethylamine as a catalyst in methanol, Step 2: Reduction of the resulting imine with sodium borohydride in methanol, Step 3: Acylation of the resulting amine with acetic anhydride in diethyl ether and triethylamine, Step 4: Hydrolysis of the resulting ester with hydrochloric acid, Step 5: Neutralization of the hydrolysis mixture with sodium hydroxide, Step 6: Extraction of the product with ethyl acetate, Step 7: Purification of the product by column chromatography
Aplicaciones Científicas De Investigación
(2S,4R)-4-hydroxy-N-(4-methyl-2-oxochromen-7-yl)pyrrolidine-2-carboxamidemethyl-2-oxo-chromen-7-yl pyrrolidine-2-carboxamide has been studied for its potential applications in scientific research. It has been identified as a potential inhibitor of the enzyme acetyl-CoA carboxylase, which is involved in fatty acid synthesis. Inhibition of this enzyme has been shown to reduce the production of fatty acids, which can have a number of beneficial effects on health. In addition, this compound has been studied for its potential as an anti-cancer agent. Studies have shown that it has the ability to inhibit the growth of certain types of cancer cells.
Mecanismo De Acción
The mechanism of action of (2S,4R)-4-hydroxy-N-(4-methyl-2-oxochromen-7-yl)pyrrolidine-2-carboxamidemethyl-2-oxo-chromen-7-yl pyrrolidine-2-carboxamide is not yet fully understood. However, it is believed that this compound binds to the active site of the enzyme acetyl-CoA carboxylase, blocking the enzyme’s activity and preventing the synthesis of fatty acids. In addition, this compound has been shown to inhibit the growth of certain types of cancer cells by blocking the activity of certain proteins involved in cell division.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of (2S,4R)-4-hydroxy-N-(4-methyl-2-oxochromen-7-yl)pyrrolidine-2-carboxamidemethyl-2-oxo-chromen-7-yl pyrrolidine-2-carboxamide have not been extensively studied. However, studies have shown that it has the potential to reduce the production of fatty acids, which can have a number of beneficial effects on health. In addition, this compound has been studied for its potential as an anti-cancer agent. Studies have shown that it has the ability to inhibit the growth of certain types of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (2S,4R)-4-hydroxy-N-(4-methyl-2-oxochromen-7-yl)pyrrolidine-2-carboxamidemethyl-2-oxo-chromen-7-yl pyrrolidine-2-carboxamide in lab experiments include its potential to inhibit the production of fatty acids, which can have a number of beneficial effects on health. In addition, this compound has been studied for its potential as an anti-cancer agent. However, there are some limitations to using this compound in lab experiments. For example, the mechanism of action is not yet fully understood, and the biochemical and physiological effects have not been extensively studied.
Direcciones Futuras
There are a number of potential future directions for research on (2S,4R)-4-hydroxy-N-(4-methyl-2-oxochromen-7-yl)pyrrolidine-2-carboxamidemethyl-2-oxo-chromen-7-yl pyrrolidine-2-carboxamide. These include further studies on the mechanism of action, the biochemical and physiological effects, and the potential applications in drug discovery. In addition, further studies could be conducted to investigate the potential of this compound as an anti-cancer agent and its potential to reduce the production of fatty acids. Finally, further studies could be conducted to investigate the potential of this compound as a therapeutic agent for various diseases.
Propiedades
IUPAC Name |
(2S,4R)-4-hydroxy-N-(4-methyl-2-oxochromen-7-yl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c1-8-4-14(19)21-13-5-9(2-3-11(8)13)17-15(20)12-6-10(18)7-16-12/h2-5,10,12,16,18H,6-7H2,1H3,(H,17,20)/t10-,12+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCWCKAVECMRKHV-PWSUYJOCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C3CC(CN3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@@H]3C[C@H](CN3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,4R)-4-hydroxy-N-(4-methyl-2-oxochromen-7-yl)pyrrolidine-2-carboxamide | |
CAS RN |
77471-43-3 |
Source


|
| Record name | (2S,4R)-4-Hydroxy-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-2-pyrrolidinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77471-43-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

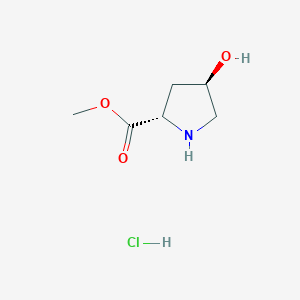
![(4S)-4-amino-5-[(4-methyl-2-oxochromen-7-yl)amino]-5-oxopentanoic acid](/img/structure/B555358.png)


